molecular formula C14H18ClN3O4 B14791500 tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate

tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate

Cat. No.: B14791500
M. Wt: 327.76 g/mol
InChI Key: HLEUAGAGTHGBNQ-UHFFFAOYSA-N
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Description

The compound tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate features a pyrido[2,3-b]pyrazine core with:

  • A tert-butyl ester group at the acetoxy position.
  • 6-chloro and 8-methoxy substituents on the fused pyridine ring.
  • A 2-oxo group contributing to partial saturation (3,4-dihydro-1H configuration).

However, its properties and reactivity depend on substituent effects and core heterocycle arrangement.

Properties

Molecular Formula

C14H18ClN3O4

Molecular Weight

327.76 g/mol

IUPAC Name

tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate

InChI

InChI=1S/C14H18ClN3O4/c1-14(2,3)22-10(19)5-7-13(20)18-11-8(21-4)6-9(15)17-12(11)16-7/h6-7H,5H2,1-4H3,(H,16,17)(H,18,20)

InChI Key

HLEUAGAGTHGBNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1C(=O)NC2=C(N1)N=C(C=C2OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[2,3-b]pyrazine core, followed by functional group modifications to introduce the tert-butyl ester and other substituents.

  • Formation of the Pyrido[2,3-b]pyrazine Core:

    • The core structure can be synthesized through a condensation reaction between a suitable pyrazine derivative and a pyridine derivative under acidic conditions.
    • The reaction is typically carried out in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction:

    • Reduction reactions can target the carbonyl group in the pyrido[2,3-b]pyrazine core, converting it to an alcohol.
    • Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
  • Substitution:

    • The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
    • Nucleophilic substitution reactions are often carried out in polar aprotic solvents like dimethylformamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products:

  • Oxidation products: Aldehydes, carboxylic acids.
  • Reduction products: Alcohols.
  • Substitution products: Amino or thio derivatives.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

Biology:

  • It serves as a precursor in the synthesis of bioactive molecules that can be used in biological assays and studies.

Medicine:

  • The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry:

  • It is utilized in the development of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

    tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate: can be compared with other pyrido[2,3-b]pyrazine derivatives that have different substituents.

    This compound: can also be compared with other heterocyclic compounds containing nitrogen atoms, such as indole derivatives.

Uniqueness:

  • The presence of the tert-butyl ester group and the specific substitution pattern on the pyrido[2,3-b]pyrazine core make this compound unique.
  • Its unique structure contributes to its distinct chemical reactivity and potential biological activity.

Comparison with Similar Compounds

Substituent Effects: Halogens vs. Alkoxy Groups

Key Examples :

tert-Butyl 6-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8e) ():

  • Substituent: 6-chloro on a pyrido[4,3-b]indole core.
  • Melting Point : 185–186°C (higher than methoxy-substituted analogues).
  • Yield : 87%, indicating efficient synthesis.
  • The chloro group enhances lipophilicity and may improve crystallinity compared to methoxy.

tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8c) ():

  • Substituent: 8-methoxy on the same core.
  • Melting Point : 170–171°C (lower than chloro analogue).
  • Methoxy groups typically reduce melting points due to reduced intermolecular hydrogen bonding.

Comparison with Target Compound :
The target’s 6-chloro-8-methoxy combination likely balances lipophilicity and solubility. The chloro group may dominate physicochemical properties, as seen in 8e’s higher melting point.

Ester Group Variations: tert-Butyl vs. Methyl

Key Example :

  • (S)-Methyl 2-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate ():
    • Ester Group : Methyl instead of tert-butyl.
    • Molecular Weight : 255.66 g/mol (vs. ~337.8 g/mol estimated for the target).
    • Stereochemistry : (S)-configuration, which may influence biological activity.

Impact of tert-Butyl Group :

  • Increases molecular weight and may reduce aqueous solubility compared to methyl esters.

Core Heterocycle Variations

Key Examples :

tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate ():

  • Core : Pyrido[1,2-a]pyrazine (vs. pyrido[2,3-b]pyrazine in the target).
  • Molecular Weight : 250.29 g/mol.
  • Purity : 97%, reflecting optimized synthesis.

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate ():

  • Core : Pyrrolo[2,3-b]pyridine (5-membered ring vs. 6-membered pyrido-pyrazine).
  • Similarity Score : 0.84 to the target, indicating shared tert-butyl and halogen motifs.

Structural Implications :

  • Pyrrolo cores () are more compact, favoring different pharmacokinetic profiles.

Spectral Comparison :

  • IR and NMR : Methoxy groups show characteristic O–CH₃ stretches (~2830 cm⁻¹) and singlet protons (δ 3.8–4.0 ppm). Chloro substituents lack proton signals but influence aromatic proton splitting ().
  • Mass Spectrometry : tert-Butyl groups produce fragment ions at m/z 57 ([C₄H₉]⁺), aiding structural confirmation ().

Data Table: Comparative Properties of Analogues

Compound Name Substituents Core Structure Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features
Target: tert-Butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate 6-Cl, 8-OMe, 2-oxo Pyrido[2,3-b]pyrazine ~337.8 (estimated) N/A N/A N/A
8e () 6-Cl Pyrido[4,3-b]indole N/A 185–186 87 IR: C=O stretch at 1680 cm⁻¹
8c () 8-OMe Pyrido[4,3-b]indole N/A 170–171 84 ¹H-NMR: δ 3.85 (s, 3H, OMe)
(S)-Methyl ester () 6-Cl, 2-oxo Pyrido[2,3-b]pyrazine 255.66 N/A N/A MS: [M+H]⁺ at 256.05
Pyrido[1,2-a]pyrazine () 6-oxo Pyrido[1,2-a]pyrazine 250.29 N/A N/A Purity: 97%

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